2-(3-Methylbenzoyl)oxazole
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Overview
Description
2-(3-Methylbenzoyl)oxazole is a heterocyclic organic compound that features an oxazole ring substituted with a 3-methylbenzoyl group. Oxazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. The presence of the 3-methylbenzoyl group enhances the compound’s chemical properties, making it a valuable intermediate in various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methylbenzoyl)oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methylbenzoic acid with an amino alcohol, followed by cyclodehydration. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride or thionyl chloride.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity. Catalysts such as Lewis acids may be employed to enhance the reaction efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride or sodium borohydride to yield reduced oxazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, allowing for the introduction of various functional groups. Reagents such as halogens, alkylating agents, and nucleophiles are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Oxidized oxazole derivatives.
Reduction: Reduced oxazole derivatives.
Substitution: Functionalized oxazole compounds with various substituents.
Scientific Research Applications
2-(3-Methylbenzoyl)oxazole has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Methylbenzoyl)oxazole involves its interaction with specific molecular targets. The oxazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function. The compound may inhibit enzymes or receptors, leading to its observed biological effects. Pathways involved include signal transduction and metabolic processes.
Comparison with Similar Compounds
2-Benzoyloxazole: Lacks the methyl group, resulting in different chemical properties.
2-(4-Methylbenzoyl)oxazole: The methyl group is positioned differently, affecting its reactivity.
2-(3-Chlorobenzoyl)oxazole: Contains a chlorine substituent, altering its electronic properties.
Uniqueness: 2-(3-Methylbenzoyl)oxazole is unique due to the specific positioning of the methyl group, which influences its chemical reactivity and biological activity. This makes it a valuable compound for targeted synthetic and medicinal applications.
Properties
IUPAC Name |
(3-methylphenyl)-(1,3-oxazol-2-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-8-3-2-4-9(7-8)10(13)11-12-5-6-14-11/h2-7H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVKZBYGGVZJBIF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2=NC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642069 |
Source
|
Record name | (3-Methylphenyl)(1,3-oxazol-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40642069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898759-56-3 |
Source
|
Record name | (3-Methylphenyl)-2-oxazolylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898759-56-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Methylphenyl)(1,3-oxazol-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40642069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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